molecular formula C14H20BrN3O2 B2358664 Tert-butyl 4-(5-bromopyrimidin-2-YL)piperidine-1-carboxylate CAS No. 1211538-92-9

Tert-butyl 4-(5-bromopyrimidin-2-YL)piperidine-1-carboxylate

Cat. No. B2358664
CAS RN: 1211538-92-9
M. Wt: 342.237
InChI Key: UIDYGYFDXWZJPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyrimidin-2-YL)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1211538-92-9 . It has a molecular weight of 342.24 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The compound has been synthesized and characterized using various techniques such as 1 H NMR, 13 C NMR, MS, and FT-IR . The synthesis process was not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of the compound was evaluated using X-ray diffraction (XRD) . The molecular structure was also optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was found to be consistent with the crystal structure determined using single-crystal XRD .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.24 . It is typically stored at room temperature and is available in powder form . The InChI Code for the compound is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)12-16-8-11(15)9-17-12/h8-10H,4-7H2,1-3H3 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of biologically active compounds. Researchers have explored its potential in drug discovery and development. Notably, it plays a role in the synthesis of crizotinib , a tyrosine kinase inhibitor used in the treatment of certain cancers .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)12-16-8-11(15)9-17-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYGYFDXWZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromopyrimidin-2-YL)piperidine-1-carboxylate

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